molecular formula C11H14BrNO B13139192 (1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

(1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13139192
M. Wt: 256.14 g/mol
InChI Key: KHNDQNFRCRMNHI-VIFPVBQESA-N
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Description

(1S)-5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that belongs to the class of substituted naphthalenes This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and an amine group at the 1st position on the tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions One common method starts with the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene to introduce the bromine atom at the 5th position

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the amine group, modifying its oxidation state.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or thiourea.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-aldehyde, while substitution could produce 5-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Scientific Research Applications

Chemistry: In chemistry, (1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its effects at the molecular level.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of pharmaceuticals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of (1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

    5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine:

    5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the amine group, which is crucial for its biological interactions.

Uniqueness: The presence of both the bromine and methoxy groups, along with the amine functionality, makes (1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine unique. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

(1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14BrNO/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6,9H,2-4,13H2,1H3/t9-/m0/s1

InChI Key

KHNDQNFRCRMNHI-VIFPVBQESA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@H](CCC2)N)Br

Canonical SMILES

COC1=C(C2=C(C=C1)C(CCC2)N)Br

Origin of Product

United States

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